![molecular formula C7H9F4N3 B1482873 (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine CAS No. 2097985-73-2](/img/structure/B1482873.png)
(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
Overview
Description
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine, abbreviated as FETPM, is a fluorinated pyrazole derivative that has been extensively studied due to its potential applications in the field of medicinal chemistry. FETPM has been found to possess a variety of biological activities, including anticonvulsant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use as a drug candidate for the treatment of various diseases.
Scientific Research Applications
Synthesis of Fluorinated Amino Acids
This compound serves as a powerful trifluoroethylating agent, which is instrumental in the synthesis of fluorinated amino acids. These modified amino acids are crucial in the development of peptides and proteins with enhanced stability and novel properties, which can be used in drug design and biotechnology .
Preparation of Cyclic N-Aryl Hydroxamic Acids
It acts as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids. This process involves phase-transfer catalyzed alkylation of nitrobenzyl bromides to yield nitrophenylalanines, which are valuable in medicinal chemistry for creating pharmacologically active molecules .
S-Trifluoromethylation of Thiophenols
The compound can be used to achieve S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions. This application is significant in chemical synthesis, where the introduction of trifluoromethyl groups can alter the chemical and physical properties of molecules, making them more suitable for various industrial applications .
Development of Fluoro-Containing Heterocycles
Fluoro-containing heterocycles have wide applications in agriculture, medicine, imaging, and materials science due to their unique properties. The compound can be utilized in the development of new methods for synthesizing these heterocycle skeletons, contributing to advancements in these fields .
properties
IUPAC Name |
[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F4N3/c8-1-2-14-4-5(3-12)6(13-14)7(9,10)11/h4H,1-3,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWBCGBNOYDWJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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